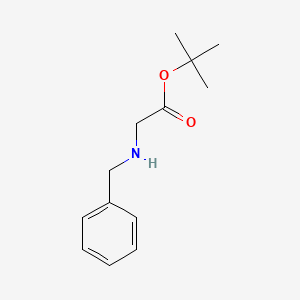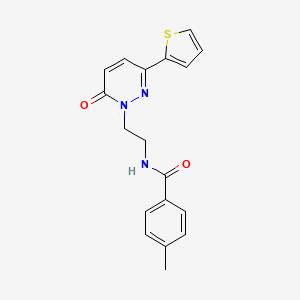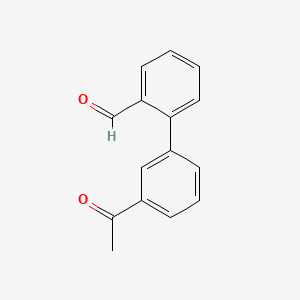
2-Cyclobutylmorpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutylmorpholine hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It has a molecular weight of 177.67. It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutylmorpholine hydrochloride consists of a cyclobutyl group attached to a morpholine ring . The morpholine ring is a six-membered ring with one nitrogen atom and one oxygen atom . The exact three-dimensional structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2-Cyclobutylmorpholine hydrochloride is a liquid at room temperature . It has a molecular weight of 177.67 and a molecular formula of C8H16ClNO. More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicology
Research on the environmental fate of veterinary pharmaceuticals highlights the complexity of predicting the mobility of chemicals like 2-Cyclobutylmorpholine hydrochloride in soil. The variation in sorption coefficients indicates a wide range of mobility, suggesting that hydrophobic partitioning might not be the sole mechanism affecting the environmental behavior of such compounds (Tolls, 2001).
Toxicology Reviews
Toxicology reviews of compounds such as 2-Hydroxypropyl-β-cyclodextrin and Triclosan provide essential data on the safety and environmental impact of chemical substances. These reviews are crucial for understanding the potential risks associated with chemical usage and highlight the importance of comprehensive safety evaluations (Gould & Scott, 2005); (Rodricks et al., 2010).
Bioorganometallic Chemistry
The study of molybdocene dichloride in bioorganometallic chemistry sheds light on the potential biomedical applications of organometallic compounds. Such research indicates the possibility of using these compounds in therapeutic contexts, including antitumor activities (Waern & Harding, 2004).
Environmental Contaminants
Research on antimicrobial compounds like Triclosan has identified them as emerging environmental contaminants. Studies focus on their occurrence, toxicity, and degradation in the environment, providing a framework for understanding the environmental impact of widespread chemical use (Bedoux et al., 2012).
Applications in Drug Delivery
Cyclodextrins and their derivatives are explored for their utility in drug delivery, improving the solubility, stability, and bioavailability of drugs. This research area exemplifies how chemical compounds can be engineered to enhance pharmaceutical formulations (Challa et al., 2005).
Eigenschaften
IUPAC Name |
2-cyclobutylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-9-4-5-10-8;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVINQEHAKOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2734438.png)
![N-[(1-Aminocycloheptyl)methyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B2734439.png)
![N-allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2734440.png)
![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2734442.png)

![(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2734446.png)




![3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2734455.png)


![N-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]-N,N-dimethylamine](/img/structure/B2734460.png)